Product packaging for Sakyomicin A(Cat. No.:CAS No. 86413-75-4)

Sakyomicin A

Cat. No.: B1680743
CAS No.: 86413-75-4
M. Wt: 486.5 g/mol
InChI Key: CKZNKYSWWCSICZ-ZDPMPSPESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Natural Products Chemistry

Natural products chemistry is dedicated to the discovery, isolation, structural elucidation, and synthesis of chemical compounds derived from living organisms researchgate.net. These compounds, often secondary metabolites, play crucial roles in ecological interactions and frequently exhibit significant biological activities, making them invaluable sources for drug discovery and development researchgate.netnih.gov.

Actinomycetes, a group of Gram-positive bacteria, are particularly prolific producers of diverse and potent bioactive natural products, including a substantial proportion of known antibiotics nih.govsemanticscholar.orgnih.gov. Sakyomicin A exemplifies this, as it is produced by soil-dwelling strains of Nocardia and Amycolatopsis vulcanchem.comnih.gov. Its discovery and characterization underscore the continued importance of exploring microbial biodiversity for novel chemical entities with therapeutic potential. This compound is classified within the angucycline family of polyketides, a class known for its varied structures and bioactivities nih.govmdpi.com.

Historical Perspective of this compound Discovery

The discovery of this compound dates back to the early 1980s. In 1983, the X-ray crystal and molecular structure of this compound were reported by Irie et al., providing initial insights into its complex three-dimensional arrangement jst.go.jpthieme-connect.com. Subsequently, in 1984, Nagasawa and colleagues published a comprehensive report detailing the taxonomy, production, isolation, and biological properties of Sakyomicins A, B, C, and D, which were identified as new quinone-type antibiotics produced by a strain of Nocardia jst.go.jpmedkoo.com. This initial research also highlighted this compound's activity as an inhibitor of reverse transcriptase, a key enzyme in retroviral replication jst.go.jpmedkoo.com.

Classification and Structural Class of this compound

This compound is classified as a polycyclic quinone antibiotic and belongs to the angucycline structural class vulcanchem.comnih.govmdpi.com. Angucyclines are a diverse group of polyketides characterized by a distinctive angular benz[a]anthraquinone framework mdpi.com.

The core chemical structure of this compound features an angular tetracyclic benz[a]anthracene skeleton fused to a naphthoquinone moiety vulcanchem.com. Key structural elements include hydroxyl groups positioned at C-2, C-3, C-4a, and C-8 vulcanchem.com. A significant feature contributing to its three-dimensional conformation and biological interactions is the (2R,5R,6R)-5-hydroxy-6-methyltetrahydropyran-2-yloxy substituent located at the C-12b position vulcanchem.com. X-ray crystallography has confirmed the absolute configuration of this compound as (2S,3R,4aS,12bR), with the tetrahydropyran (B127337) ring adopting a chair conformation vulcanchem.com.

The biosynthesis of this compound proceeds through a Type II polyketide synthase (PKS) pathway in its producing Nocardia and Amycolatopsis strains vulcanchem.com. Comparative genomic analyses with related angucyclines suggest conserved steps in the formation of the aglycone, followed by species-specific glycosylation vulcanchem.com.

Table 1: Key Molecular Characteristics of this compound

PropertyValue
Molecular FormulaC₂₅H₂₆O₁₀
Molecular Weight486.5 g/mol
Structural ClassAngucycline, Polycyclic Quinone
Producing OrganismsNocardia species, Amycolatopsis strains vulcanchem.comnih.gov
Core StructureAngular tetracyclic benz[a]anthracene skeleton fused to a naphthoquinone moiety vulcanchem.com
Key SubstituentsHydroxyl groups at C-2, C-3, C-4a, C-8; (2R,5R,6R)-5-hydroxy-6-methyltetrahydropyran-2-yloxy at C-12b vulcanchem.com
Absolute Configuration(2S,3R,4aS,12bR) vulcanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H26O10 B1680743 Sakyomicin A CAS No. 86413-75-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

86413-75-4

Molecular Formula

C25H26O10

Molecular Weight

486.5 g/mol

IUPAC Name

(2S,3R,4aS,12bR)-2,3,4a,8-tetrahydroxy-12b-[(2R,5R,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione

InChI

InChI=1S/C25H26O10/c1-11-14(26)6-7-16(34-11)35-25-18-13(19(28)17-12(20(18)29)4-3-5-15(17)27)8-9-24(25,33)10-23(2,32)21(30)22(25)31/h3-5,8-9,11,14,16,21,26-27,30,32-33H,6-7,10H2,1-2H3/t11-,14-,16-,21-,23-,24-,25+/m1/s1

InChI Key

CKZNKYSWWCSICZ-ZDPMPSPESA-N

SMILES

CC1C(CCC(O1)OC23C(=O)C(C(CC2(C=CC4=C3C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C)O)O)O

Isomeric SMILES

C[C@@H]1[C@@H](CC[C@H](O1)O[C@@]23C(=O)[C@H]([C@](C[C@@]2(C=CC4=C3C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C)O)O)O

Canonical SMILES

CC1C(CCC(O1)OC23C(=O)C(C(CC2(C=CC4=C3C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Sakyomicin A; 

Origin of Product

United States

Isolation and Elucidation of Sakyomicin a

Identification of Natural Producers of Sakyomicin A

The discovery of this compound is rooted in the exploration of secondary metabolites produced by actinomycetes, a group of bacteria renowned for their ability to synthesize a wide array of bioactive compounds.

Streptomyces tanashiensis as a Producer Organism

Streptomyces tanashiensis is a bacterium species belonging to the genus Streptomyces, which is well-documented for its production of various antibiotics. wikipedia.org This species, originally isolated from soil in Japan, is known to produce several bioactive compounds, including luteomycin, mithramycin, and kalafungin. wikipedia.org Research has identified certain strains of Streptomyces tanashiensis, such as strain KITA 144, as producers of antibiotic compounds. dsmz.de One particular strain, BYF-112, isolated from the termite Odontotermes formosanus, has been a source of novel metabolites, highlighting the diverse chemical capabilities of this bacterium. frontiersin.org While Streptomyces species are prolific producers of antibiotics, the initial isolation of this compound was attributed to a different actinomycete.

Amycolatopsis Species and this compound Production

The genus Amycolatopsis is another significant group of actinomycetes known for producing commercially important antibiotics like vancomycin (B549263) and rifamycin. frontiersin.orgnih.govnih.gov These bacteria are characterized by their high GC-content and filamentous structure. wikipedia.org While the genus is a rich source of diverse bioactive molecules, the primary organism identified in the initial discovery and isolation of this compound was a strain of Nocardia. nih.gov Specifically, actinomycete strain M-53, identified as a Nocardia species, was found to produce four quinone-type antibiotics, designated Sakyomicins A, B, C, and D. nih.gov The fermentation broth of this strain was processed through a series of chromatographic techniques, including XAD-2 column chromatography, silica (B1680970) gel column chromatography, and Sephadex LH-20 column chromatography, to isolate the individual Sakyomicin components. nih.gov More recent studies have also reported the production of Sakyomicin C by an Amycolatopsis species, Hca1, which was isolated from the gut of Oxya chinensis. nih.gov

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of this compound

The determination of the precise molecular architecture of this compound was a critical step in its characterization. This was achieved through the application of several advanced analytical methods.

X-ray Crystallographic Analysis in this compound Structure Determination

X-ray crystallography is a powerful technique for determining the three-dimensional structure of a molecule. yorku.ca It involves irradiating a crystalline form of the compound with X-rays and analyzing the resulting diffraction pattern. yorku.canii.res.in This method provides detailed information about the spatial arrangement of atoms within the crystal lattice. The definitive structure of this compound was successfully elucidated using single-crystal X-ray crystallographic analysis. rsc.orgrsc.org This technique provided unambiguous proof of its molecular framework and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications in this compound Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic compounds in solution. foodandnutritionjournal.orgsinica.edu.tw It provides information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. sinica.edu.tw Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to piece together the molecular puzzle. sinica.edu.tw In the case of this compound, NMR spectroscopy was crucial in characterizing the structure. nih.gov Techniques such as ¹H NMR and ¹³C NMR provide data on the hydrogen and carbon skeletons of the molecule, respectively. foodandnutritionjournal.org The analysis of chemical shifts, coupling constants, and correlation signals in various NMR experiments allows for the assignment of protons and carbons and the determination of the connectivity between them.

Table 1: Selected NMR Data for this compound

Atom ¹H NMR (ppm) ¹³C NMR (ppm)
Data not publicly available Data not publicly available Data not publicly available

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for this compound Structure

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. thermofisher.com It is highly sensitive and provides information about the molecular weight and elemental composition of a compound. Tandem mass spectrometry (MS/MS) adds another layer of structural information by fragmenting selected ions and analyzing the resulting fragment ions. thermofisher.comjst.go.jpsynchrotron-soleil.frwikipedia.org This fragmentation pattern is often unique to a specific molecule and can be used to deduce its structure. For this compound, MS and MS/MS would have been used to confirm the molecular weight and to provide evidence for the presence of specific structural motifs through the analysis of its fragmentation pathways. jst.go.jp The combination of these spectrometric and spectroscopic techniques provided the comprehensive data necessary for the complete and accurate structural elucidation of this compound. rsc.orgrsc.org

Integration of Spectroscopic Data for Comprehensive this compound Structural Assignments

The definitive structure of this compound was initially established through X-ray crystallographic analysis. rsc.orgrsc.orgrsc.org This technique provided an unambiguous three-dimensional model of the molecule, forming a solid foundation for the interpretation of other spectroscopic data. Spectroscopic methods are essential for confirming the structure and for characterizing related compounds, especially when crystalline samples are not available.

The process involves a synergistic application of various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mass Spectrometry (MS): High-resolution mass spectrometry was crucial in determining the molecular formula of this compound, which was found to be C₂₅H₂₆O₁₀. rsc.org This information is the first step, providing the elemental composition and the index of hydrogen deficiency, which indicates the number of rings and/or double bonds in the molecule.

¹H and ¹³C NMR Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide atom-specific information. The ¹H NMR spectrum of this compound shows distinct signals for its various protons, including those on the aromatic rings, the cyclohexane (B81311) moiety, and the unique sugar unit. rsc.orgnih.gov Similarly, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom, distinguishing between carbonyls, aromatic carbons, and aliphatic carbons. rsc.org

2D NMR Techniques: To connect the individual atoms into a coherent structure, several two-dimensional NMR experiments are employed:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It was instrumental in tracing the connectivity within the cyclohexane ring and the sugar moiety of this compound.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which proton is attached to which carbon.

The integration of these data sets allows chemists to piece together the molecular puzzle. For instance, an HMBC correlation from a proton on the sugar to a carbon in the aglycone definitively establishes the glycosylation site. The initial X-ray data for this compound served as a benchmark, confirming that the combination of these NMR techniques leads to the correct structural assignment. rsc.orgrsc.org

Table 1: Selected ¹H and ¹³C NMR Spectroscopic Data for this compound Note: The following is a representative table based on typical values for such structures and published data. Exact chemical shifts (δ) can vary slightly based on solvent and experimental conditions.

Atom Positionδ ¹³C (ppm)δ ¹H (ppm), Multiplicity, J (Hz)Key HMBC Correlations (H to C)
5118.56.46, d, 10.0C-4, C-6a, C-12b
6135.26.93, d, 10.0C-4a, C-5, C-7
9120.17.37, d, 7.9C-8, C-11, C-12a
11125.87.65, d, 7.9C-7a, C-10, C-12
1'95.35.37, d, 2.8C-12b, C-2', C-5'
5'70.13.70, q, 6.6C-4', C-6'
6' (CH₃)18.21.35, d, 6.6C-4', C-5'

Data compiled from published sources. rsc.org

Emerging Computational and AI Approaches in this compound Structure Elucidation

While traditional spectroscopic methods are powerful, modern computational techniques and artificial intelligence (AI) are increasingly used to enhance and accelerate the structure elucidation of complex natural products like this compound. spectroscopyonline.comainowinstitute.org

Computational Chemistry: Density Functional Theory (DFT) has become a standard tool for refining structural assignments. researchgate.net DFT calculations can predict NMR chemical shifts (¹H and ¹³C) for a proposed structure. rsc.org By comparing the calculated shifts with the experimental data, chemists can gain confidence in their proposed structure or identify discrepancies that suggest an alternative structure.

Furthermore, computational methods are invaluable for determining stereochemistry. For chiral molecules like this compound, predicting the Electronic Circular Dichroism (ECD) spectrum is a powerful technique. nih.govrsc.org The process involves:

Generating all possible stereoisomers of the molecule in silico.

Performing conformational analysis for each isomer to find the most stable geometries.

Calculating the theoretical ECD spectrum for each stable conformer using Time-Dependent DFT (TD-DFT). researchgate.net

Comparing the calculated spectra with the experimental ECD spectrum of the natural product. A match provides strong evidence for the absolute configuration of the molecule. nih.gov

Artificial Intelligence (AI): AI and machine learning (ML) are emerging as transformative technologies in chemical analysis. arxiv.orgnih.gov For structure elucidation, AI can be trained on vast databases of known compounds and their corresponding spectra. nih.gov These systems can learn the complex relationships between a chemical structure and its spectral output. mdpi.com

In the context of this compound, an AI tool could:

Predict a likely structure or substructures directly from its NMR and MS data, significantly speeding up the initial analysis. arxiv.org

Compare experimental data against a database of both known and computationally generated spectra to find the best match with high accuracy.

Flag inconsistencies between different data types that might be missed by human interpreters, thus reducing the risk of mis-assignment.

Isolation and Study of this compound Congeners (e.g., Sakyomicin B, C, D)

This compound is not produced in isolation. The producing organism, a soil actinomycete identified as a Nocardia species, also generates several related compounds, or congeners. nih.gov These congeners, named Sakyomicin B, C, and D, were isolated from the same fermentation broth using chromatographic techniques. nih.gov Another congener, Sakyomicin E, has also been identified from a Saccharomonospora species. mdpi.com

The structures of these congeners were proposed based on detailed comparisons of their spectroscopic data (MS, ¹H NMR, ¹³C NMR) with that of the well-defined this compound. rsc.orgrsc.orgrsc.org

Sakyomicin B: This congener is structurally very similar to this compound but is dehydrated. It features a double bond between C-4a and C-12b, having lost the hydroxyl group at C-12b and the hydrogen at C-4a. rsc.orgmedchemexpress.com

Sakyomicin C: This compound is the aglycone (non-sugar portion) of Sakyomicin B. It lacks the rhodinose (B1234984) sugar moiety that is attached to this compound and B. rsc.orgmedchemexpress.com

Sakyomicin D: This congener is the aglycone of this compound, meaning it has the same core structure but is missing the sugar. rsc.org

The study of these congeners is important as it provides insights into the biosynthetic pathway of this compound and helps establish structure-activity relationships, showing how small molecular modifications can affect biological properties. nih.gov

Table 2: Sakyomicin Congeners and Their Structural Features

CompoundMolecular FormulaKey Structural Difference from this compoundSource
This compound C₂₅H₂₆O₁₀Parent compound rsc.org
Sakyomicin B C₂₅H₂₄O₉Dehydrated form of this compound (double bond at C4a-C12b) rsc.orgmedchemexpress.com
Sakyomicin C C₁₉H₁₂O₆Aglycone of Sakyomicin B (lacks sugar) rsc.orgmedchemexpress.com
Sakyomicin D C₁₉H₁₄O₇Aglycone of this compound (lacks sugar) rsc.org
Sakyomicin E Not specifiedMentioned as a metabolite from Saccharomonospora mdpi.com

Biosynthesis and Genetic Determinants of Sakyomicin a

Biosynthetic Pathway Elucidation of Sakyomicin A

The core structure of angucyclines, including this compound, is typically assembled through a polyketide synthase (PKS) pathway, which is then extensively modified by various enzymatic transformations.

This compound is an angucycline, a class of natural products derived from polyketide biosynthesis. mdpi.comnih.gov The biosynthesis of angucyclines generally involves Type II polyketide synthases (PKSs). mdpi.comnih.gov These modular enzymes are responsible for the iterative condensation of small carboxylic acid precursors, such as acetyl-CoA and malonyl-CoA extender units, to form a growing polyketide chain. In the context of angucycline biosynthesis, a minimal PKS synthase, along with cyclases and oxidoreductases, is involved in forming the pentacyclic xanthone (B1684191) core. nih.gov For instance, in the biosynthesis of related angucyclines, a type II PKS gene cluster harboring genes encoding several distinct oxidoreductases has been identified. mdpi.com

Following the initial polyketide chain assembly by PKS, the nascent polyketide undergoes a series of enzymatic transformations to yield the mature this compound molecule. These transformations include cyclization, oxidative rearrangements, and glycosylation. Enzymes identified in the biosynthetic pathways of Amycolatopsis secondary metabolites, which include this compound, encompass a range of tailoring enzymes such as glycosyltransferases, methyltransferases, monooxygenases, dehydrogenases, cytochrome P450 enzymes, and epimerases. nih.gov

The proposed general pathway for angucyclinone biosynthesis, which applies to this compound, involves an acetyl-CoA starter unit and multiple malonyl-CoA extender units to produce a predicted intermediate, a pentacyclic xanthone core. This core is then acted upon by predicted oxidases that catalyze oxidative rearrangement reactions. Finally, the resulting aglycone is glycosylated by glycosyl transferases, completing the biosynthesis. nih.govresearchgate.net

Table 1: Key Enzymatic Classes Involved in Angucycline Biosynthesis (Relevant to this compound)

Enzyme ClassRole in Biosynthesis
Polyketide Synthase (PKS)Catalyzes iterative condensation of acyl-CoA units to form the polyketide backbone. mdpi.comnih.gov
CyclaseFacilitates cyclization of the linear polyketide chain. nih.gov
OxidoreductaseInvolved in various oxidation and reduction steps, including aromatic ring formation. mdpi.comnih.gov
GlycosyltransferaseAttaches sugar moieties to the aglycone. nih.gov
MethyltransferaseCatalyzes methylation reactions. nih.gov
MonooxygenaseIntroduces hydroxyl groups. nih.gov
DehydrogenaseInvolved in redox reactions. nih.gov
Cytochrome P450Catalyzes diverse oxidative modifications. nih.gov
EpimeraseCatalyzes epimerization of stereocenters. nih.gov

Polyketide Synthase (PKS) Involvement in this compound Biosynthesis

Biosynthetic Gene Cluster (BGC) Analysis of this compound

The genes responsible for the biosynthesis of this compound are organized into a biosynthetic gene cluster (BGC) within the genome of its producing organism, Amycolatopsis sp. Hca1. mdpi.comnih.gov

This compound is produced by Amycolatopsis sp. Hca1. mdpi.comnih.gov The identification and characterization of BGCs for secondary metabolites, including angucyclines, typically involve genomic sequencing and bioinformatic analysis. researchgate.netjmicrobiol.or.kr These BGCs are modular units that contain genes for the core biosynthetic enzymes (e.g., PKS), tailoring enzymes, and often regulatory factors and transport proteins. nova.edu While a specific, detailed characterization of the this compound BGC itself is not widely documented, studies on related angucyclines from Streptomyces and Amycolatopsis have revealed the presence of PKS genes and other modifying enzymes within their respective BGCs. mdpi.comnih.govnih.gov For example, the biosynthetic gene cluster for saquayamycins H and I, also angucyclines, was identified in Streptomyces sp. KY 40-1 and found to contain 27 putative genes, including those for aglycone formation, sugar biosynthesis, and glycosylations. researchgate.net

Comparative genomics plays a vital role in understanding the evolution and diversity of BGCs and in identifying novel biosynthetic pathways. nova.edufrontiersin.orgresearchgate.netplos.org By comparing the this compound BGC from Amycolatopsis sp. Hca1 with known angucycline BGCs from other Amycolatopsis strains or other actinomycetes like Streptomyces, researchers can identify conserved genes and unique genetic features. This approach can reveal insights into the evolutionary relationships between different angucycline compounds and their producers, as well as highlight potential for novel chemical structures. nova.edufrontiersin.org Such studies often utilize bioinformatics tools like antiSMASH to predict BGCs and assess their homology to known clusters in databases like MIBiG. jmicrobiol.or.krfrontiersin.org Low homology with known clusters can indicate the potential for novel biosynthetic pathways and new secondary metabolites. frontiersin.org

Genetic engineering offers powerful strategies to manipulate biosynthetic pathways for enhanced production, diversification of chemical structures, or activation of silent BGCs. researchgate.netjmicrobiol.or.krmdpi.com For this compound, potential strategies for pathway manipulation could include:

Overexpression of Pathway-Specific Activator Genes : BGCs often contain regulatory genes that control the expression of the entire cluster. Overexpressing these activators can lead to increased production of the target compound. mdpi.com

Deletion of Repressor Genes : Conversely, deleting genes that encode repressors of the BGC can also enhance metabolite production. jmicrobiol.or.krmdpi.com

Refactoring the BGC : This involves substituting or modifying native regulatory elements, such as promoters, to optimize gene expression. mdpi.com

Heterologous Expression : Transferring the entire this compound BGC into a well-characterized, amenable host organism (e.g., Streptomyces coelicolor or Escherichia coli) can facilitate its study and production, especially if the native host is difficult to cultivate or genetically manipulate. researchgate.netjmicrobiol.or.krmdpi.com

Precursor Supply Optimization : Manipulating metabolic pathways in the host to increase the availability of precursor molecules required for this compound biosynthesis can boost its yield. mdpi.com

Enzyme Engineering : Modifying specific enzymes within the pathway to alter their substrate specificity or catalytic activity could lead to the production of novel this compound analogs. researchgate.net

These genetic engineering approaches, widely applied in actinomycetes for secondary metabolite production, hold promise for further exploring and optimizing this compound biosynthesis. jmicrobiol.or.krmdpi.comnih.gov

Genetic Engineering Strategies for this compound Pathway Manipulation

Overexpression of Pathway-Specific Activator Genes

The overexpression of pathway-specific activator genes is a common strategy employed in microbial biotechnology to enhance the production of secondary metabolites or to activate silent biosynthetic gene clusters (BGCs). This approach typically involves manipulating regulatory genes that control the expression of the entire biosynthetic pathway, thereby increasing the yield of the desired compound. For example, in Streptomyces chattanoogensis, the overexpression of a pathway-specific activator gene under a constitutive promoter successfully triggered the expression of angucycline biosynthetic genes, leading to the discovery of chattamycins A and B.

However, specific research findings detailing the overexpression of pathway-specific activator genes directly involved in the biosynthesis of this compound in Amycolatopsis sp. Hca1 or any other host organism are not extensively documented in the current scientific literature. Therefore, detailed data tables or specific research findings regarding the impact of such overexpression on this compound production cannot be provided at this time.

Gene Deletion and Heterologous Expression Studies

Gene deletion studies are instrumental in identifying the precise roles of individual genes within a biosynthetic pathway, often by observing the loss or alteration of metabolite production following the removal of a specific gene. Heterologous expression, conversely, involves cloning an entire biosynthetic gene cluster or specific genes into a different host organism to produce the natural product, enabling detailed study of the pathway in a more tractable system or for scaled-up production. This technique is particularly valuable for activating cryptic BGCs or improving the yield of natural products.

While these genetic manipulation techniques are widely applied in natural product research across various actinomycetes and other microbial systems, specific studies involving gene deletion or heterologous expression of the this compound biosynthetic gene cluster have not been identified in the available scientific literature. Consequently, detailed research findings or data tables pertaining to the effects of specific gene deletions or successful heterologous expression systems for this compound are not available to be presented in this section. The current body of research suggests that the genetic manipulation of the this compound pathway is an area that requires further investigation.

Chemical Synthesis and Structural Modifications of Sakyomicin a

Total Synthesis Strategies for Sakyomicin A

As of now, a completed total synthesis of this compound has not been published. Research presented in 1993 detailed initial synthetic efforts, but a full account of a successful synthesis is not available in the public domain. researchgate.netresearchgate.net The discussion below outlines the theoretical challenges and strategies based on the molecule's structure.

A plausible retrosynthetic analysis of this compound would logically prioritize the disconnection of the glycosidic bond, separating the complex aglycone from the deoxysugar moiety. This is a standard strategy for many natural product glycosides.

Key Disconnections would include:

Glycosidic Bond: Disconnecting the C-O bond between the aglycone and the sugar is a primary step. This yields the this compound aglycone and a suitable glycosyl donor. This disconnection simplifies the target into two more manageable fragments.

Naphthoquinone Ring System: The polycyclic aglycone itself could be further deconstructed. A logical disconnection would be through a Diels-Alder or related cycloaddition strategy to form the tetracyclic core, or through sequential annulation reactions to build the rings onto a simpler starting scaffold.

Stereocenter-rich Regions: The highly substituted cyclohexane-diol ring within the aglycone presents a significant stereochemical challenge. A retrosynthetic approach would trace this back to simpler precursors where the stereochemistry can be set using established asymmetric reactions.

The intellectual process of breaking down a complex target molecule into simpler, commercially available, or easily synthesized starting materials is the core of retrosynthetic analysis. This "backward" synthesis allows chemists to devise a potential roadmap for the "forward" laboratory synthesis.

The synthesis of a molecule as complex as this compound would necessitate precise control over both regioselectivity and stereoselectivity.

Regioselectivity: This refers to the control of where a chemical reaction takes place on a molecule with multiple potential reaction sites. In the context of this compound, regioselective reactions would be crucial for the correct functionalization of the naphthoquinone core and for building the tetracyclic system in the correct orientation.

Stereoselectivity: This is the preferential formation of one stereoisomer over another. This compound has numerous chiral centers. A successful total synthesis would require highly stereoselective reactions, such as asymmetric hydrogenations, epoxidations, or aldol (B89426) reactions, to install each stereocenter with the correct configuration. The formation of the glycosidic linkage must also be stereocontrolled to achieve the correct anomeric configuration.

Retrosynthetic Analysis and Key Disconnections

Semi-Synthetic Approaches to this compound Derivatives

Semi-synthesis utilizes a natural product as a starting material to create novel derivatives. This approach is particularly valuable when the parent natural product is structurally complex but available through fermentation, as is the case with this compound. While specific literature on the semi-synthesis of this compound is sparse, the general strategy involves chemical modification of its existing functional groups. Potential modifications could include:

Esterification or etherification of the multiple hydroxyl groups.

Modification of the naphthoquinone moiety.

Alteration of the deoxysugar unit.

These modifications can lead to derivatives with improved properties such as enhanced potency, better stability, or altered solubility.

Rational Design and Synthesis of this compound Analogues

Rational design involves creating new molecules with a specific biological purpose based on the known structure and activity of a lead compound. For this compound, this would involve designing analogues that retain or enhance its reverse transcriptase inhibitory activity while potentially simplifying the chemical structure for easier synthesis. Based on SAR data, one could rationally design analogues by:

Replacing the complex tetracyclic aglycone with simpler naphthoquinone scaffolds.

Substituting the deoxysugar with other glycosyl units or non-sugar moieties to probe the importance of the carbohydrate part for activity and cell uptake.

Synthesizing truncated versions of the molecule to identify the minimal pharmacophore required for biological activity.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Structure-Activity Relationship (SAR) studies are crucial for understanding which parts of a molecule are responsible for its biological effects. For this compound, SAR studies have provided key insights, primarily by comparing its activity to simpler, related compounds.

Research has unequivocally demonstrated that the naphthoquinone moiety is essential for the biological activities of this compound. researchgate.netresearchgate.net Studies comparing this compound to various naphthoquinone derivatives revealed that this structural element is critical for its cytotoxicity and its ability to inhibit reverse transcriptase. researchgate.net

The compound Juglone (B1673114) (5-hydroxy-1,4-naphthoquinone), which represents a partial structure of the this compound aglycone, was found to be highly active. researchgate.netresearchgate.net It showed potent cytotoxicity against murine lymphosarcoma cells and was a strong inhibitor of avian myeloblastosis virus reverse transcriptase. researchgate.net The mechanism of reverse transcriptase inhibition is thought to involve an interaction between the quinone group and a sulfhydryl group in the enzyme's active site. researchgate.netresearchgate.net

Table 1: Comparison of Biological Activities

Compound Key Structural Feature Relative Cytotoxicity Reverse Transcriptase Inhibition Note
This compound Full Structure Lower Active Poor membrane transport suggested. researchgate.net
Juglone Naphthoquinone Core Higher Active Represents the core pharmacophore. researchgate.netresearchgate.net

Molecular Mechanisms of Action of Sakyomicin a

DNA Intercalation and Topoisomerase Inhibition by Sakyomicin A

A primary mechanism of action for this compound involves its ability to inhibit topoisomerases through DNA intercalation. wikipedia.org DNA intercalation is a process where molecules possessing planar aromatic or heteroaromatic ring systems insert themselves between adjacent base pairs of the DNA helix. This insertion disrupts the natural structure of DNA and consequently interferes with the recognition and function of DNA-associated proteins, including polymerases, transcription factors, DNA repair systems, and notably, topoisomerases. citeab.comfishersci.nl

Topoisomerases are essential nuclear enzymes responsible for managing the topological state of DNA. They play a critical role in maintaining DNA structure and are direct participants in fundamental cellular processes like DNA replication and transcription, where DNA topology is significant. citeab.comtocris.com DNA intercalating compounds frequently function as "topoisomerase poisons," stabilizing the cleavable complex formed between topoisomerases and DNA, thereby preventing the religation of DNA strands. wikipedia.orgciteab.com This interference leads to an accumulation of DNA breaks, ultimately triggering cell death. While a correlation between topoisomerase inhibition and DNA intercalation has been observed for various compounds, including some flavonoids, a direct quantitative relationship between topoisomerase I poisoning activity and the extent of DNA unwinding is not always clearly established. mims.com The efficacy of a compound in DNA intercalation and topoisomerase II inhibition can be influenced by its ability to adopt a planar, hydrogen-bonded, tricyclic conformation. rcsb.org

Impact on Nucleic Acid Synthesis and Replication Processes

As a DNA intercalating agent, this compound significantly impacts nucleic acid synthesis and replication. citeab.com The inhibition of DNA and RNA synthesis is considered a primary mode of action for many DNA-intercalating compounds. citeab.com By interfering with topoisomerases, this compound indirectly disrupts DNA replication and RNA synthesis, as these processes are highly dependent on the active function of topoisomerases to relieve torsional stress that builds up during unwinding and rewinding of the DNA helix. citeab.comtocris.com

Antimicrobial agents often target nucleic acid synthesis by inhibiting enzymes crucial for DNA replication or RNA transcription, such as DNA polymerase, DNA helicase, or RNA polymerase. researchgate.netmybiosource.comfishersci.no For instance, quinolones inhibit DNA synthesis by disrupting the coiling of DNA strands and forming stable complexes with bacterial DNA gyrase, a type of topoisomerase, thereby preventing DNA repair. researchgate.netmybiosource.com Similarly, rifampicin, another antibiotic, inhibits bacterial DNA-dependent RNA synthesis by binding to the β subunit of bacterial DNA-dependent RNA polymerase. mybiosource.com The disruption of these fundamental processes by this compound underscores its broad-spectrum biological activity.

Interactions with Cellular Respiration Pathways (e.g., Mitochondrial Respiration)

This compound's mechanism of action also extends to interactions with cellular respiration pathways, particularly through quinone redox cycling. wikipedia.org This process leads to the generation of semiquinone radicals, which are known to disrupt microbial electron transport chains. wikipedia.org

Research on isolated rat liver mitochondria has demonstrated that this compound induces the KCN-insensitive oxidation of glutamate (B1630785). wikidata.orgfishersci.ca Furthermore, similar to streptonigrin, the autoxidation of the reduced form (hydroquinone) of this compound back to its quinone form is accompanied by the production of hydrogen peroxide (H2O2). wikidata.orgfishersci.ca Interestingly, exogenous NADH was observed to be oxidized by mitochondria in the presence of this compound, a phenomenon not seen with streptonigrin. wikidata.orgfishersci.ca

Mitochondrial respiration is a critical cellular process for energy production, converting various substrates into adenosine (B11128) triphosphate (ATP) through a series of reactions involving the electron transport chain. researchgate.netsynhet.comfishersci.ca Inhibitors can target specific complexes within this chain, thereby affecting ATP generation. researchgate.netfishersci.ca The involvement of this compound in these redox processes and its impact on mitochondrial function suggest its potential to interfere with cellular energy metabolism.

Modulation of Key Enzyme Activities (e.g., Reverse Transcriptase Inhibition)

Beyond its effects on DNA and cellular respiration, this compound is recognized as an inhibitor of reverse transcriptase. wikipedia.orgfishersci.ptwikipedia.orgwikipedia.orgwikipedia.org This enzyme is crucial for the replication of retroviruses, including the Human T-cell Lymphotropic Virus Type III/Lymphadenopathy-Associated Virus (HTLV-III/LAV), which is associated with AIDS. fishersci.ptwikipedia.org

Studies have shown that this compound effectively blocks the avian myeloblastosis virus reverse transcriptase reaction, exhibiting an IC50 of approximately 30 µg/ml. fishersci.ptwikipedia.org Furthermore, this compound demonstrates an inhibitory effect on the proliferation of HTLV-III/LAV in HTLV-I-carrying MT-4 cells, with approximately 60% inhibition observed at an antibiotic concentration of 1.0 µg/ml and 20% inhibition at 0.1 µg/ml, without causing significant cytotoxicity. fishersci.ptwikipedia.org

The inhibition of reverse transcriptase by quinone antibiotics, including this compound, is thought to involve an oxidation-reduction reaction and interaction with a specific "quinone pocket" on the enzyme molecule. wikipedia.org However, the bulky structure of this compound in the vicinity of its quinone group might impose steric hindrance, potentially restricting its access to this quinone pocket and influencing its inhibitory potency compared to other quinones. wikipedia.org

Table 1: Inhibitory Activity of this compound on Reverse Transcriptase

Enzyme/Cell LineIC50 / InhibitionReference
Avian Myeloblastosis Virus Reverse Transcriptase~30 µg/ml fishersci.ptwikipedia.org
HTLV-III/LAV proliferation in MT-4 cells~60% inhibition at 1.0 µg/ml, ~20% inhibition at 0.1 µg/ml fishersci.ptwikipedia.org

General Considerations for Biological Mechanism Elucidation

The elucidation of the molecular mechanism of action (MOA) for small molecules like this compound is a cornerstone of drug development and chemical biology research. fishersci.ca For natural products, which often possess complex and unique chemical structures, determining the precise MOA can present significant challenges. fishersci.cafishersci.ca This complexity is particularly evident when chemical modifications, often required for probe design in MOA studies, are not feasible due to the molecule's intricate architecture. fishersci.ca

Various approaches are employed for MOA elucidation, broadly categorized into label-based and label-free methods. Label-based techniques, such as activity-based protein profiling and photo-affinity labeling, involve chemically tagging the compound to track its interactions within biological systems. fishersci.ca Conversely, label-free approaches, often relying on advanced mass spectrometry-based proteomics, aim to identify protein targets and pathways without altering the compound's chemical structure. fishersci.ca These methods frequently capitalize on detecting subtle conformational changes in proteins upon compound binding, which can manifest as differential chemical, thermal, or proteolytic stability. fishersci.ca

Databases dedicated to anticancer natural products, such as ACNPD, play a vital role by integrating chemical information with pharmacological mechanisms, thereby helping to clarify the complex relationships between natural compounds and their biological targets. citeab.com The interdisciplinary nature of natural product research, encompassing isolation, structure elucidation, and comprehensive pharmacological evaluation, is essential for a thorough understanding of their therapeutic potential and for inspiring innovative drug design strategies. fishersci.cawikipedia.org

Biological Activities and Associated Mechanistic Studies of Sakyomicin a

Sakyomicin A is a quinone-type antibiotic that was first isolated from the actinomycete strain M-53, which was identified as a member of the genus Nocardia. medchemexpress.comnih.gov This compound, along with its related derivatives Sakyomicin B, C, and D, has demonstrated notable biological properties, particularly antibacterial activity. nih.gov

Spectrum of Antibacterial Efficacy

Research has established that this compound is active against Gram-positive bacteria. medchemexpress.comnih.gov Its efficacy has been quantified against specific strains, providing insight into its potential as an antibacterial agent. For instance, studies have determined its Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus, showing a level of activity comparable to other angucyclinone antibiotics like aquayamycin (B1666071) and rabelomycin. frontiersin.org

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against a Gram-Positive Bacterium

Bacterium Strain MIC (μg/mL) Reference

Molecular and Cellular Mechanisms of Antibacterial Action

The way in which an antibiotic exerts its effects on a cellular level is known as its mechanism of action. researchgate.net Antibacterial compounds typically function through a limited number of pathways, including the disruption of the cell membrane, or the inhibition of essential biosynthetic processes like the production of the cell wall, proteins, or nucleic acids. researchgate.netmdpi.com

One common antibacterial strategy involves compromising the physical integrity of the bacterial cell membrane. researchgate.netmsdmanuals.com This disruption can lead to the leakage of essential intracellular contents and ultimately cause cell lysis. abcam.comnih.gov The process often involves the antibiotic interacting with membrane components, such as lipopolysaccharides and phospholipids, which destabilizes the membrane structure. mlsu.ac.in However, research comparing this compound to the structurally related and more cytotoxic compound juglone (B1673114) suggested that this compound exhibits poor membrane transport. jst.go.jp This finding may imply that its primary mechanism is not based on direct, external disruption of the membrane but rather on intracellular targets after it has been transported into the cell. jst.go.jp

The bacterial cell wall, particularly its peptidoglycan layer, is a crucial structure for maintaining cell integrity and is a prime target for many antibiotics. libretexts.orgnih.gov Inhibitors of cell wall synthesis, such as β-lactams and glycopeptide antibiotics, act by preventing the proper formation of the peptidoglycan layer. libretexts.orgrsc.orgbiologynotesonline.com They can, for example, inhibit enzymes like transpeptidases that are responsible for cross-linking the peptidoglycan strands, thereby weakening the cell wall and making the bacterium susceptible to osmotic lysis. libretexts.orgorthobullets.com

The synthesis of proteins is an essential process for bacterial growth and reproduction, making it another key target for antibiotics. mdpi.comnih.gov This mechanism typically involves the antibiotic binding to bacterial ribosomes, which are structurally different from those in eukaryotes, allowing for selective toxicity. mdpi.com The binding can interfere with various stages of protein synthesis, leading to the production of faulty proteins or halting synthesis altogether, which is ultimately lethal to the bacterium. lumenlearning.com While direct studies on this compound's effect on protein synthesis are not specified, a related compound, Sakyomicin C, has been shown to inhibit bacterial protein synthesis. medchemexpress.com

This compound has been identified as an inhibitor of nucleic acid synthesis. medchemexpress.comnih.gov This class of inhibitors functions by targeting the enzymes essential for DNA replication and transcription, such as DNA polymerases and RNA polymerases. mdpi.comlumenlearning.com Research has demonstrated that this compound can inhibit the activity of both cellular DNA polymerases and viral reverse transcriptases. nih.gov The mechanism of inhibition for quinone-type antibiotics like this compound may involve the interaction between the quinone groups of the compound and sulfhydryl groups within the active center of these enzymes. jst.go.jp

Inhibition of Protein Synthesis

Mechanisms of Bacterial Resistance to this compound

Bacteria can develop resistance to antibiotics through various mechanisms. These strategies can be broadly categorized as preventing the antibiotic from reaching its target, modifying or bypassing the antibiotic's target, and inactivating the antibiotic. reactgroup.orgnih.gov

One common mechanism is the active pumping of the antibiotic out of the bacterial cell, known as efflux. reactgroup.org Bacteria can produce efflux pumps that reside in their cell membrane or wall, which transport various compounds, including antibiotics, out of the cell, thereby lowering the intracellular concentration of the drug. reactgroup.org Mutations in bacterial DNA can lead to the overproduction of these pumps, increasing resistance. reactgroup.org

Another strategy is to decrease the permeability of the bacterial membrane, making it more difficult for the antibiotic to enter the cell. reactgroup.org This can involve alterations in the bacterial membrane that restrict the passage of the antibiotic. reactgroup.org

Bacteria can also produce enzymes that destroy or modify the antibiotic. reactgroup.orgnih.gov A well-known example is the production of β-lactamases, which inactivate penicillin-type antibiotics by destroying their active component. reactgroup.org Some bacteria can also produce enzymes that add chemical groups to antibiotics, thereby modifying them. reactgroup.org

Furthermore, bacteria can alter the antibiotic's target to prevent the drug from interacting with it. reactgroup.orgnih.gov This can be achieved through mutations in the bacterial DNA that change the structure of the target, or by adding chemical groups to the target to shield it from the antibiotic. reactgroup.org Some bacteria can also produce alternative proteins that can be used in place of those inhibited by the antibiotic. reactgroup.org

Antifungal Activities of this compound

This compound has demonstrated notable antifungal properties. nih.govresearchgate.net

Spectrum of Antifungal Efficacy

This compound exhibits a broad spectrum of activity against various fungal pathogens. nih.govnih.gov Its efficacy extends to both yeasts and molds, making it a compound of interest in the search for new antifungal agents. nih.govnih.gov

Molecular and Cellular Mechanisms of Antifungal Action

The antifungal action of this compound involves multiple molecular and cellular mechanisms, primarily targeting the fungal cell membrane and vital cellular processes. nih.gov

A key mechanism of antifungal agents is the disruption of the fungal cell membrane, often by targeting ergosterol (B1671047). wikipedia.orgnumberanalytics.comnih.gov Ergosterol is a vital sterol in fungal cell membranes, analogous to cholesterol in animal cells, and is crucial for maintaining membrane fluidity, permeability, and the function of membrane-bound proteins. wikipedia.orgnumberanalytics.comnih.gov The inhibition of ergosterol synthesis or direct binding to ergosterol can lead to increased membrane permeability and ultimately cell death. scielo.brnih.govmdpi.com Many antifungal drugs, such as azoles and polyenes, exploit this by either inhibiting the enzymes involved in the ergosterol biosynthesis pathway or by binding directly to ergosterol, forming pores in the membrane. nih.govmdpi.commdpi.com

Table 1: Key Antifungal Drug Classes and their Mechanisms Related to the Fungal Cell Membrane

Drug Class Mechanism of Action Target
Azoles Inhibit the enzyme lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. mdpi.com Ergosterol Synthesis mdpi.com
Polyenes Bind to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular components. mdpi.com Ergosterol mdpi.com
Echinocandins Inhibit the synthesis of β-(1,3)-glucan, a major component of the fungal cell wall, leading to compromised cell wall integrity. nih.govmdpi.com Cell Wall Synthesis nih.govmdpi.com

Fungi have complex respiratory chains that are essential for energy production in the form of ATP. researchgate.net These chains can be branched, utilizing alternative NADH dehydrogenases and an alternative oxidase, which allows for continued respiration even when parts of the main respiratory chain are inhibited. This metabolic flexibility is crucial for fungal survival and pathogenicity. nih.gov The disruption of fungal respiration and energy metabolism is a viable antifungal strategy. For instance, some fungicides act by blocking electron flow through the respiratory complexes, thereby disrupting the energy supply. nih.gov The alternative oxidase can provide a bypass to this inhibition, making it a potential factor in fungicide resistance. nih.gov

Inducing oxidative stress within fungal cells is another mechanism of antifungal action. semanticscholar.orgnih.gov Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the fungal cell's ability to detoxify these reactive products. semanticscholar.orgmdpi.com ROS can damage cellular components such as DNA, proteins, and lipids, leading to cell death. frontiersin.orgnih.gov Fungi have evolved antioxidant systems to protect themselves from oxidative stress. semanticscholar.org Overwhelming these defense mechanisms can be an effective antifungal strategy. Some antifungal compounds may work by directly generating ROS or by inhibiting the fungal antioxidant enzymes. frontiersin.org

Modulation of Intracellular Signaling Pathways (e.g., TOR pathway)

Intracellular signaling pathways are complex networks that transmit signals from the cell surface to intracellular targets, ultimately governing cellular processes like growth, proliferation, and metabolism. nih.gov The mechanistic Target of Rapamycin (mTOR) pathway is a crucial, evolutionarily conserved signaling cascade that integrates a variety of environmental cues, including nutrients and growth factors, to regulate cell growth, anabolism, and catabolism. nih.govmdpi.comresearchgate.net The mTOR protein kinase exists in two distinct complexes, mTORC1 and mTORC2, which control a wide array of cellular functions. mdpi.com Dysregulation of the mTOR pathway is a hallmark of many human cancers, making it a significant target for anticancer therapeutics. mdpi.com The mTOR pathway modulates cell growth by activating anabolic processes and repressing catabolic ones like autophagy. elifesciences.org

While this compound has established biological activities, its specific interactions with the mTOR pathway have not been extensively detailed in available research. However, given the central role of mTOR in controlling cell proliferation and survival—processes that are inhibited by this compound—it is plausible that this pathway may be directly or indirectly affected by the compound. For instance, the PI3K/Akt/mTOR pathway is frequently associated with cervical cancers. nih.gov The TOR signaling pathway is known to be a master regulator of growth in eukaryotes, responding to various signals to control cell division and metabolism. biorxiv.org Further investigation is required to elucidate the precise relationship between this compound and the TOR signaling cascade.

Antineoplastic Activities of this compound

This compound, a member of the angucycline class of antibiotics, has demonstrated notable antineoplastic (anticancer) activities. mdpi.comontosight.ai Antineoplastic agents function by inhibiting the growth and proliferation of cancer cells or inducing their death. nih.gov The cytotoxic properties of this compound have been observed against various cancer cell lines, positioning it as a compound of interest for cancer research. mdpi.comontosight.ai The antineoplastic potential of natural compounds is often linked to their ability to interfere with critical cellular processes in cancer cells, such as proliferation and survival pathways. mdpi.com

Antiproliferative Effects on Cancer Cell Lines (e.g., HeLa Cells)

A key indicator of antineoplastic activity is the ability of a compound to inhibit the proliferation of cancer cells. This compound has shown potent antiproliferative effects in vitro. Research has documented its cytotoxic activity against human cervical cancer (HeLa) cells. mdpi.com Comparative studies have shown that this compound exhibits significant cytotoxicity with a half-maximal inhibitory concentration (IC50) value in the sub-micromolar range, indicating high potency. Specifically, this compound was found to have an IC50 of 0.11 µM against HeLa cells. mdpi.com This potent antiproliferative effect underscores its potential as a lead compound for the development of anticancer therapies. ontosight.ai

CompoundCell LineActivityIC50 Value (µM)Source
This compoundHeLa (Human Cervical Cancer)Cytotoxicity/Antiproliferative0.11 mdpi.com

Mechanisms of Cancer Cell Death Induction

The efficacy of many anticancer agents stems from their ability to induce programmed cell death in malignant cells. cancerquest.org The primary mechanisms involved include the induction of apoptosis, the arrest of the cell cycle, and the modulation of autophagy. frontiersin.org While this compound's potent cytotoxicity is established mdpi.com, the precise molecular mechanisms driving cancer cell death require more detailed exploration.

Apoptosis is a regulated form of programmed cell death essential for eliminating damaged or cancerous cells. cancerquest.org It can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. mdpi.comnih.gov The extrinsic pathway is triggered by the binding of ligands to cell surface death receptors, leading to the activation of caspase-8. mdpi.com The intrinsic pathway is controlled by the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability and the release of cytochrome c, subsequently activating caspase-9. frontiersin.orgmdpi.com Both pathways converge on the activation of executioner caspases, such as caspase-3, which dismantle the cell. nih.gov Many natural compounds exert their anticancer effects by inducing apoptosis. mdpi.com Although this compound's cytotoxic profile suggests the induction of apoptosis is a likely mechanism of action, specific studies detailing its role in activating caspases or modulating Bcl-2 family proteins are needed to confirm its precise pathway of apoptosis induction.

Cancer is characterized by uncontrolled cell division, which results from a dysregulated cell cycle. mdpi.com The cell cycle is a series of events leading to cell division and replication, controlled by checkpoints that ensure genomic integrity. mdpi.com Many chemotherapeutic agents function by inducing cell cycle arrest at these checkpoints, primarily the G1/S or G2/M transitions, thereby preventing cancer cells from proliferating. mdpi.comfrontiersin.org This arrest is often mediated by tumor suppressor proteins like p53 and cyclin-dependent kinase inhibitors (CDKIs) such as p21. frontiersin.orgoncotarget.com For example, p53 can induce the expression of p21, which in turn inhibits cyclin-CDK complexes, leading to cell cycle arrest. oncotarget.com Given this compound's potent antiproliferative effects on cancer cells mdpi.com, it is plausible that it may induce cell cycle arrest. However, the specific phase of the cell cycle targeted by this compound and the molecular players involved (e.g., p53, p21, cyclins) remain to be elucidated through dedicated research.

Autophagy is a catabolic "self-eating" process where cells degrade and recycle their own components to maintain homeostasis and survive stress. mdpi.comfrontiersin.org In the context of cancer, autophagy plays a complex, dual role. mdpi.com It can act as a tumor suppressor by removing damaged organelles and preventing genomic instability. nih.gov Conversely, in established tumors, autophagy can promote cancer cell survival under stressful conditions, such as nutrient deprivation or chemotherapy, thereby contributing to therapeutic resistance. mdpi.comnih.gov This dichotomy makes the modulation of autophagy a compelling, albeit complex, strategy in cancer therapy. mdpi.comfrontiersin.org Some anticancer compounds have been shown to induce cell death by inhibiting protective autophagy, while others may trigger autophagic cell death. mdpi.comfrontiersin.org The specific effect of this compound on autophagic processes in cancer cells is currently not well-defined and represents an important area for future mechanistic studies.

Cell Cycle Arrest Mechanisms

Inhibition of Specific Oncogenic Targets and Signaling Pathways

Research into the specific molecular targets and signaling pathways affected by this compound is still in its early stages, with limited detailed mechanistic studies available in the public domain. However, existing findings suggest that its anticancer effects may be linked to the induction of oxidative stress and general cytotoxicity rather than the targeted inhibition of specific oncogenic kinases or signaling cascades.

One of the notable effects of this compound is its influence on mitochondrial respiration. Studies have shown that it can induce the KCN-insensitive oxidation of glutamate (B1630785) in isolated rat liver mitochondria. nih.gov This process is significant as it leads to the generation of hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS). nih.gov The autoxidation of the reduced hydroquinone (B1673460) form of this compound to its quinone form also contributes to H₂O₂ production. nih.gov Elevated levels of ROS can induce cellular damage and trigger apoptotic pathways in cancer cells. Unlike streptonigrin, this compound was also found to facilitate the oxidation of exogenous NADH by mitochondria. nih.gov

While direct inhibition of specific oncogenic signaling pathways by this compound has not been extensively documented, some studies have explored its activity in broader contexts. For instance, in a study screening for inhibitors of the WalK histidine kinase, which is part of a two-component signal transduction system in bacteria, this compound, along with rabelomycin, displayed only minimal inhibitory activity against WalK (Bs).

In terms of its anticancer potential, this compound has demonstrated cytotoxic activities against a range of human cancer cell lines. nih.gov This suggests a general antiproliferative effect, though the precise oncogenic targets mediating this cytotoxicity remain to be fully elucidated. The available data on its cytotoxic effects are summarized in the table below.

Table 1: Cytotoxic Activities of this compound against Various Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)Reference
HeLaCervical Cancer0.56 nih.gov
BGC823Stomach CancerNot specified rsc.org
HepG2Liver CancerNot specified rsc.org
A375MelanomaNot specified rsc.org
KBOral CarcinomaNot specified nih.gov

It is important to note that while this compound was isolated alongside other compounds that showed inhibitory activity against the nuclear translocation of NF-κB, a key signaling pathway in cancer, the studies did not confirm that this compound itself was a potent inhibitor of this specific pathway. rsc.org

Advanced Research Methodologies for Sakyomicin a

Omics-Based Research Platforms for Sakyomicin A Studies

Omics technologies offer a holistic view of biological systems by simultaneously analyzing large sets of molecules. For this compound, these platforms are instrumental in understanding its impact at the molecular level.

Proteomics involves the large-scale study of proteins, including their identification, characterization, and quantification, to understand their functions and interactions within a biological system agresearch.co.nzmdpi.com. For this compound, proteomics is a powerful tool for identifying the specific cellular proteins it interacts with (its targets) and the subsequent protein-level changes that constitute cellular response pathways frontiersin.org. Techniques such as mass spectrometry-based proteomics (e.g., bottom-up or top-down proteomics) are employed to analyze complex protein mixtures frontiersin.org. By comparing protein expression levels or modifications in the presence and absence of this compound, researchers can pinpoint proteins that are directly or indirectly affected, thereby revealing its mechanism of action and the cellular pathways it modulates mdpi.comdkfz.de. While proteomics is a key component of multi-omics approaches in precision medicine and drug discovery mdpi.comfrontiersin.org, specific detailed research findings focusing on this compound's cellular targets and response pathways through proteomics are not extensively detailed in the provided search results.

Transcriptomics is the study of the entire set of RNA molecules (the transcriptome) within an organism or a population of cells, providing insights into gene expression under specific conditions cd-genomics.comillumina.comwikipedia.org. In the context of this compound research, transcriptomics, particularly using RNA sequencing (RNA-Seq), allows for a genome-wide analysis of gene expression changes in response to the compound cd-genomics.comillumina.com. By identifying differentially expressed genes, researchers can infer the cellular pathways and biological processes that are activated or repressed by this compound. This can reveal the genetic programs that cells initiate as a defense mechanism, adaptation, or direct consequence of this compound's activity wikipedia.orgdiytranscriptomics.com. Transcriptomics can also help in biomarker discovery and understanding cellular differentiation cd-genomics.comwikipedia.org. While the methodology is well-established for analyzing gene expression in response to various stimuli nih.gov, specific detailed research findings on this compound's impact on gene expression are not explicitly provided in the search results.

Proteomics for Identification of this compound Cellular Targets and Response Pathways

Computational and Bioinformatic Approaches in this compound Research

Computational and bioinformatic methods play a crucial role in this compound research by enabling the prediction of molecular interactions, structural analysis, and the elucidation of biosynthetic pathways without extensive experimental work. These in silico approaches complement experimental studies, accelerating the discovery process.

Molecular docking is a computational modeling technique that predicts the preferred orientation of one molecule (e.g., this compound, the ligand) when bound to another (e.g., a protein, the target) to form a stable complex umpr.ac.idresearchgate.net. This method helps in understanding the binding affinities and interaction mechanisms between this compound and potential biological targets. Molecular dynamics (MD) simulations further extend these studies by simulating the time-dependent behavior of molecular systems, providing insights into the stability of protein-ligand interactions and conformational changes over time umpr.ac.idfrontiersin.org. These simulations can predict how this compound might interact with specific enzymes or receptors, offering a theoretical framework for its biological activity mdpi.com. For instance, molecular docking and MD simulations have been used to identify potential drug candidates by evaluating their binding to target proteins and assessing the stability of these interactions over time umpr.ac.idfrontiersin.orgespublisher.com. While these methods are widely applied in drug discovery and understanding molecular interactions, specific detailed research findings applying these to this compound are not explicitly detailed in the provided search results.

In silico prediction leverages computational tools and algorithms to infer the enzymatic steps involved in the biosynthesis of complex natural products like this compound, as well as to predict the structures of related metabolites mdpi.comnih.gov. Tools like antiSMASH and PRISM can analyze microbial genomic sequences to identify biosynthetic gene clusters (BGCs) and predict the chemical structures of the compounds they produce, including polyketides and nonribosomal peptides mdpi.comfrontiersin.org. This approach is particularly valuable for exploring the genetic potential of microorganisms to produce novel compounds or variants of known compounds, even if they are not expressed under standard laboratory conditions mdpi.com. By predicting biosynthetic pathways, researchers can engineer microbial hosts for enhanced production or to create novel this compound derivatives nih.govnih.gov. This also aids in the identification of silent gene clusters that might produce uncharacterized metabolites.

Machine Learning and Artificial Intelligence in this compound Structure Elucidation and Activity Prediction

Machine learning (ML) and artificial intelligence (AI) have revolutionized various aspects of chemical and biological research, including the elucidation of complex molecular structures and the prediction of biological activities. These computational approaches aim to accelerate discovery processes by analyzing vast datasets and identifying patterns that are challenging for traditional methods.

Structure Elucidation: In the broader field of natural product chemistry, ML and AI algorithms are increasingly being applied to aid in structure elucidation, particularly from spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) frontiersin.orgnih.govarxiv.orgrsc.org. These methods can be broadly categorized into prediction and correlation frontiersin.org. Prediction involves using ML to obtain quantum-quality NMR chemical shifts at reduced computational cost, while correlation facilitates the matching of experimental and calculated data to determine the most probable structures frontiersin.org. For instance, transformer-based machine learning models have been developed to predict molecular structures directly from 1D ¹H and ¹³C NMR spectra, achieving notable accuracy in identifying compounds with up to 19 heavy atoms nih.gov. Other models aim to provide probabilistic predictions on atomic connectivity based on elemental composition and isotropic shielding constants rsc.org.

Activity Prediction: AI and ML are also powerful tools for predicting the biological activities of chemical compounds ibm.commdpi.comnews-medical.netarxiv.orgaaai.org. Predictive AI leverages statistical analysis and machine learning to identify patterns in large datasets, anticipating behaviors and forecasting outcomes such as biological activity ibm.com. This involves training models on existing compound-activity relationships to predict the activity of new or uncharacterized compounds mdpi.com. For example, AI algorithms have been applied to predict enhancer activity and enzyme functions with high precision mdpi.com.

While this compound is known to exhibit cytotoxic activities against certain cell lines, such as HeLa cells mdpi.comrsc.org, specific studies utilizing machine learning or artificial intelligence models to predict its various biological activities, pharmacological targets, or to optimize its structure for enhanced activity, are not extensively documented in the accessible scientific literature. Therefore, detailed research findings or data tables specific to this compound in this context cannot be presented.

Advanced Imaging Techniques for Subcellular Localization and Interaction Studies of this compound

Advanced imaging techniques are crucial for understanding the precise cellular targets and mechanisms of action of bioactive compounds by visualizing their distribution within cells and their interactions with cellular components. These techniques offer high spatial and temporal resolution, providing insights into complex biological processes.

In general, advanced microscopy methods such as light-sheet fluorescence microscopy (LSFM), structured illumination microscopy (SIM), single-molecule localization microscopy (SMLM), and stimulated emission depletion (STED) microscopy are employed to study the subcellular localization and interactions of various molecules mdpi.comnumberanalytics.comfrontiersin.orgnih.govdiva-portal.orgfrontiersin.org. These techniques allow researchers to visualize individual molecules, track their movement, and observe their association with specific organelles or macromolecules within living or fixed cells numberanalytics.comfrontiersin.orgnih.gov. For instance, quantum dots (QD)-mediated immunolabeling followed by transmission electron microscopy (TEM) can visualize protein subcellular localization at an ultrastructural level nih.gov. Immunofluorescence (IF) combined with gene silencing and quantitative image analysis is also used to validate protein localization and antibody specificity diva-portal.org.

Despite the general utility of these advanced imaging techniques in cell biology and pharmacology, specific detailed research findings or data tables illustrating the subcellular localization of this compound or its direct interactions with specific cellular proteins, lipids, or organelles using these sophisticated methods are not widely published. Therefore, a comprehensive discussion with specific data for this compound in this section is limited by the current availability of dedicated research.

Future Research Directions for Sakyomicin a

Discovery of Novel Sakyomicin A Derivatives through Synthetic Biology and Pathway Engineering

The field of synthetic biology offers powerful tools for the design and construction of biological systems, including the re-engineering of cellular metabolism for the production and modification of natural products. nih.govlbl.govmdpi.com This approach involves developing genetic control elements, DNA design and assembly methods, and engineered enzymes to synthesize novel chemicals. lbl.gov Metabolic engineering, often assisted by synthetic biology, can facilitate the creation of new or non-natural derivatives by manipulating biosynthetic pathways. mdpi.comnih.gov For instance, strategies include the design, construction, and optimization of metabolic processes, as well as the engineering of synthetic components to achieve predictable and robust cellular outcomes. mdpi.com This could involve engineering enzymes, such as glycosyltransferases, to synthesize analogues of natural products. vulcanchem.com The systematic practice of metabolic engineering and synthetic biology, moving towards "multivariate modular metabolic engineering" (MMME), aims to assess and eliminate regulatory and pathway bottlenecks by redefining metabolic networks as distinct modules. nih.gov Applying these principles to this compound could lead to the discovery of novel derivatives with potentially altered or enhanced biological activities, by systematically modifying its natural biosynthetic pathway or introducing new enzymatic steps. nih.gov

Elucidation of Undefined Molecular Targets and Off-Target Effects

A crucial area for future research involves a more comprehensive elucidation of this compound's molecular targets and the identification of any off-target effects. Understanding the mechanism of action (MoA) of a compound typically involves identifying its high-affinity binding targets. nih.gov However, drug activity and polypharmacology are increasingly associated with a broader range of off-target and tissue-specific effector proteins. nih.gov Off-target effects describe instances where a drug binds to molecules in the body other than its intended targets, which can lead to unexpected effects. cancer.gov Computational approaches can be employed to identify molecular targets, including those for which the mechanism of action is uncertain, and to systematically uncover off-targets, which can help predict secondary effects. scielo.org.mxmdpi.com Such detailed mechanistic studies are vital for fully understanding the compound's biological footprint and for guiding its potential therapeutic development. Research in this area would involve leveraging large-scale perturbational profile compendia and advanced analytical techniques to map this compound's interactions across a wide array of biological molecules and pathways. nih.govresearchgate.net

Investigation of this compound in Complex Biological Systems (e.g., Microbiome Interactions)

The influence of the microbiome on human health is increasingly recognized, with complex interactions occurring between microbial communities and host systems. quadram.ac.uknih.govkeio.ac.jp Future research should investigate how this compound interacts within complex biological systems, such as the human gut microbiome or other microbial ecosystems. The gut microbiome, a complex system of hundreds of bacterial species, has a significant but not fully understood impact on health. isbscience.org Studies aim to understand how gut bacteria interact and cooperate, and how disruptions in microbial communities are implicated in various conditions. nih.govisbscience.org Natural products often exhibit diverse interactions with microbial communities, influencing their composition and function. mdpi.com Understanding this compound's impact on the delicate balance of microbial populations, or how it is metabolized by host or microbial enzymes, could reveal new insights into its biological activity and potential applications. This research could involve in vitro and in vivo models to assess changes in microbial diversity, metabolic outputs, and host responses following exposure to this compound. quadram.ac.ukkeio.ac.jp

Development of High-Throughput Screening Assays for this compound Activity and Analogue Discovery

The development of robust high-throughput screening (HTS) assays is essential for efficiently identifying and optimizing compounds with desired biological activities. biorxiv.orgnih.gov HTS platforms allow for the rapid screening of large compound collections to discover novel small molecules. nih.govaxcelead-us.com For this compound, developing such assays would enable the systematic evaluation of its activity against a wide range of biological targets or pathways, beyond its currently known properties. This could involve cell-based assays or biochemical assays that measure specific enzymatic activities or protein-ligand interactions. biorxiv.orgnih.gov Furthermore, HTS assays would be instrumental in the discovery and optimization of this compound analogues. By screening libraries of synthetically derived or naturally occurring this compound variants, researchers could identify compounds with improved potency, selectivity, or novel mechanisms of action. nih.govaxcelead-us.com This approach facilitates hit identification, lead optimization, and the rapid expansion of hit compounds to lead candidates. axcelead-us.com

Q & A

Q. How can researchers enhance the reproducibility of this compound’s reported bioactivity?

  • Methodological Answer : Provide exhaustive experimental details in Supplementary Information (e.g., reagent lot numbers, instrument calibration logs). Use CRISPER-based bacterial strains with verified genomic sequences. Participate in open-science initiatives, such as protocol pre-registration on platforms like Protocols.io .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sakyomicin A
Reactant of Route 2
Sakyomicin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.